4-(Chloromethyl)phenylacetic acid

概述

描述

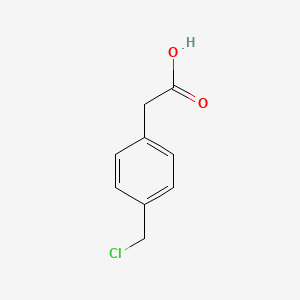

4-(Chloromethyl)phenylacetic acid is an organic compound with the molecular formula C9H9ClO2 It is characterized by a phenyl ring substituted with a chloromethyl group and an acetic acid moiety

准备方法

Synthetic Routes and Reaction Conditions: 4-(Chloromethyl)phenylacetic acid can be synthesized through the chlorination of methylphenylacetic acid. One common method involves reacting methylphenylacetic acid with chlorine gas in an inert solvent under photoirradiation or in the presence of a radical initiator . This method avoids the use of toxic sulfuryl chloride and achieves high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process typically involves the chlorination of methylphenylacetic acid using chlorine gas, with careful control of reaction parameters to minimize by-products.

化学反应分析

Types of Reactions: 4-(Chloromethyl)phenylacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids.

Reduction: The chloromethyl group can be reduced to a methyl group.

Substitution: The chloromethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of phenylacetic acid.

Substitution: Formation of various substituted phenylacetic acids.

科学研究应用

Medicinal Chemistry

Anti-Cancer Properties

One of the notable applications of 4-(chloromethyl)phenylacetic acid is its role as a potential therapeutic agent in the treatment of estrogen-sensitive breast cancer. Research indicates that it can inhibit estrogen-induced mammary tumor formation in transgenic mouse models, suggesting its utility as an adjunct in cancer therapy . The mechanism involves antagonism of estrogen receptor activity, which is crucial for the growth of certain breast cancers.

Neuroblastoma Treatment

In vitro studies have shown that this compound exhibits growth-inhibitory effects on human neuroblastoma cells. When combined with retinoids, it enhances the cytotoxicity against these cancer cells, indicating its potential as part of combination therapies for neuroblastoma .

Synthetic Organic Chemistry

Synthesis of Pharmaceutical Intermediates

this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the production of drugs such as camylofin and phenacemide, which are important in treating different medical conditions . The compound's ability to undergo various chemical transformations makes it valuable for synthesizing complex molecules.

| Compound | Uses |

|---|---|

| Camylofin | Antispasmodic drug |

| Phenacemide | Anticonvulsant |

| Triafungin | Antifungal agent |

Chemical Reactions and Transformations

Reactivity and Derivatization

The chloromethyl group in this compound allows for further chemical modifications. For instance, it can be transformed into various esters and amides, expanding its utility in synthetic chemistry . This reactivity is exploited to develop new compounds with enhanced biological activities.

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

- Breast Cancer Studies : A study published in "Cancer Letters" demonstrated that treatment with this compound significantly reduced tumor formation in estrogen-sensitive models, highlighting its potential as a therapeutic agent .

- Neuroblastoma Research : Research featured in the "British Journal of Cancer" indicated that this compound could effectively induce apoptosis in neuroblastoma cells when used alongside retinoids .

作用机制

The mechanism of action of 4-(Chloromethyl)phenylacetic acid involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for diverse chemical transformations. In biological systems, it may interact with enzymes and proteins, leading to potential therapeutic effects.

相似化合物的比较

Phenylacetic acid: Lacks the chloromethyl group, making it less reactive in substitution reactions.

4-Bromomethylphenylacetic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

4-Methylphenylacetic acid: Lacks the halogen substituent, resulting in different chemical properties.

Uniqueness: 4-(Chloromethyl)phenylacetic acid is unique due to its chloromethyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it versatile for multiple applications in research and industry .

生物活性

4-(Chloromethyl)phenylacetic acid (CAS Number: 56066-91-2) is an organic compound with significant potential in various biological applications. This article aims to explore its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : CHClO

- Molecular Weight : 184.620 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 332.2 ± 22.0 °C at 760 mmHg

- Flash Point : 154.7 ± 22.3 °C

This compound can participate in various biochemical reactions, including nucleophilic substitution and free radical reactions. Its chloromethyl group enhances its reactivity, making it a useful intermediate in organic synthesis and potentially in drug development .

Antimicrobial Properties

Research indicates that phenylacetic acid derivatives, including this compound, exhibit antimicrobial activity. The presence of the chloromethyl group may enhance this activity by increasing the lipophilicity of the compound, facilitating membrane penetration and interaction with microbial targets .

Anti-inflammatory Effects

Studies have shown that phenylacetic acid derivatives can modulate inflammatory responses. The structural modifications in compounds like this compound may influence their ability to inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases .

Enantioselective Reactions

The compound has been utilized in enantioselective alkylation processes, demonstrating its utility in synthesizing chiral compounds. Such reactions are crucial in the pharmaceutical industry for producing drugs with specific stereochemistry, which can significantly affect their biological activity and efficacy .

Case Study 1: Synthesis of MDM2 Inhibitors

In a study focused on developing inhibitors for the murine double minute 2 (MDM2), researchers explored various derivatives of phenylacetic acids, including those with chloromethyl substitutions. The findings indicated that these compounds could effectively inhibit MDM2, suggesting potential applications in cancer therapy .

Case Study 2: Antimicrobial Testing

A series of tests were conducted to evaluate the antimicrobial efficacy of various phenylacetic acid derivatives against common bacterial strains. Results showed that compounds with halogen substitutions, such as chloromethyl groups, exhibited increased antibacterial activity compared to their non-substituted counterparts .

Research Findings Summary

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Activity | Enhanced activity against bacterial strains | Potential for developing new antibiotics |

| Anti-inflammatory Effects | Modulation of cytokine production | Therapeutic applications in inflammatory diseases |

| Enantioselective Alkylation | High enantioselectivity achieved in synthesis | Importance in chiral drug development |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(Chloromethyl)phenylacetic acid to address low-yield challenges?

Methodological Answer: The synthesis of this compound can be optimized by using a bromomethyl precursor (e.g., 4-(Bromomethyl)phenylacetic acid) due to its higher reactivity and improved yield compared to direct chlorination routes. Evidence suggests that chloromethyl derivatives are often obtained in low yields due to competing side reactions, such as hydrolysis or polymerization. A two-step approach involves:

Synthesis of the bromomethyl analog via radical bromination or substitution reactions under controlled conditions.

Halogen exchange using nucleophilic agents like LiCl or NaCl in polar aprotic solvents (e.g., DMF) to replace bromine with chlorine.

Purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product .

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy : The chloromethyl group (-CH2Cl) exhibits distinct signals in H NMR (δ ~4.5–4.8 ppm, singlet) and C NMR (δ ~45–50 ppm for CH2Cl). The aromatic protons adjacent to the acetic acid moiety appear as a doublet in the δ 7.2–7.4 ppm range.

- IR Spectroscopy : Key peaks include C-Cl stretching (~600–800 cm) and carboxylic acid O-H (~2500–3300 cm).

- Mass Spectrometry : Molecular ion peaks (M) at m/z 198/200 (Cl isotope pattern) confirm the molecular formula C9H9ClO2.

- HPLC Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) can monitor purity, using a mobile phase of acetonitrile/water (acidified with 0.1% TFA) .

Advanced Research Questions

Q. How is this compound utilized as a building block in synthesizing penicillanic acid derivatives?

Methodological Answer: The chloromethyl group enables covalent coupling to β-lactam antibiotics. For example:

Activation : React the acid with thionyl chloride (SOCl2) to form the acyl chloride intermediate.

Coupling : Conjugate the activated acid to 6-aminopenicillanic acid (6-APA) under anhydrous conditions (e.g., DCM, base like Et3N) to form penicillanic acid derivatives.

Protection/Deprotection : Use phenacyl esters (stable to acidic/basic conditions) to protect the carboxylic acid during synthesis. Deprotect via zinc/acetic acid reduction to regenerate the free acid without cleaving sensitive β-lactam rings .

Q. What strategies mitigate side reactions during peptide synthesis involving this compound?

Methodological Answer:

- Protective Groups : Introduce phenacyl esters to shield the carboxylic acid during amide bond formation. These esters are selectively removed via zinc/acetic acid under mild conditions, preserving other functional groups (e.g., Boc-protected amines).

- Reaction Monitoring : Use H NMR to track the disappearance of the chloromethyl signal (δ ~4.5 ppm) and ensure complete coupling.

- Byproduct Control : Optimize stoichiometry (1.2–1.5 equivalents of coupling agent) and use scavengers (e.g., polymer-bound isocyanate) to trap unreacted intermediates .

Q. How can impurities in this compound formulations be analyzed using chromatographic methods?

Methodological Answer:

- Column Chromatography : Use Kieselguhr columns treated with phosphate buffer (pH 6.5) and elute with chloroform/ether (70:30 v/v) to separate chlorinated byproducts (e.g., dichloro analogs).

- Titration : Quantify residual unreacted phenylacetic acid via titration with 0.1M NaOH (phenolphthalein endpoint).

- GC-MS : Detect volatile impurities (e.g., residual solvents) using a DB-5MS column and electron ionization .

Q. Stability and Reactivity

Q. What are the stability considerations for this compound under varying experimental conditions?

Methodological Answer:

- Moisture Sensitivity : Store under inert atmosphere (N2/Ar) at –20°C to prevent hydrolysis of the chloromethyl group to hydroxymethyl derivatives.

- Thermal Stability : Avoid temperatures >80°C, as decomposition to phenylacetic acid and HCl is observed.

- Light Sensitivity : Use amber vials to minimize photolytic degradation. Stability studies via accelerated aging (40°C/75% RH) combined with HPLC monitoring are recommended .

属性

IUPAC Name |

2-[4-(chloromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNNLILROAPGRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437997 | |

| Record name | 4-(Chloromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56066-91-2 | |

| Record name | 4-(Chloromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。